molecular formula C18H18N2O4 B117593 Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 68301-99-5

Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No. B117593
CAS RN: 68301-99-5
M. Wt: 326.3 g/mol
InChI Key: PFDJAEKKGJFCNL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C18H18N2O4 . It is used in various applications and research .


Synthesis Analysis

The synthesis of this compound involves a strategy where R 7 and R 8 A-ring substituents are incorporated late in the synthetic sequence by utilizing palladium-catalyzed cross-coupling reactions on appropriate bromo precursors . The synthesis of its metabolites and degradation products has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromeno[2,3-b]pyridine core with an ethyl carboxylate and an isopropyl group . The exact mass of the molecule is 326.12665706 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.3 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . It also has four rotatable bonds .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate derivatives show promising antimicrobial activity. Ghashang et al. (2013) describe a synthesis method for such derivatives, emphasizing high yields and greener conditions. These compounds were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).

Antiallergic Properties

Nohara et al. (1985) synthesized ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate derivatives exhibiting significant antiallergic activity. Intravenous administration in rats showed potent effects, with some compounds being many times more effective than standard treatments (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Antihypertensive Potential

Kumar and Mashelker (2006) explored the synthesis of ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Optoelectronic Applications

Farag et al. (2016) synthesized a derivative of chromeno[2,3-b]pyridine for optoelectronic applications, demonstrating potential in ultraviolet, visible, and infrared spectral regions. This highlights the compound's utility in the development of photovoltaic devices (Farag, Ibrahim, El-Gohary, & Roushdy, 2016).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .

properties

IUPAC Name

ethyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-4-23-18(22)13-8-12-15(21)11-7-10(9(2)3)5-6-14(11)24-17(12)20-16(13)19/h5-9H,4H2,1-3H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJAEKKGJFCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511476
Record name Ethyl 2-amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

CAS RN

68301-99-5
Record name Ethyl 2-amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Citations

For This Compound
1
Citations
TS Beyett, X Gan, SM Reilly, L Chang, AV Gomez… - Space - ASPET
Number of citations: 0

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